

Technical Guide: Spectroscopic and Spectrometric Analysis of 4-(4-Bromobenzoyl)piperidine HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Bromobenzoyl)piperidine hydrochloride**

Cat. No.: **B1282414**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **4-(4-Bromobenzoyl)piperidine Hydrochloride** (CAS No. 64671-00-7). [1][2][3][4] The document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the analytical workflow.

Molecular Structure and Properties

- Chemical Formula: $C_{12}H_{15}BrClNO$
- Molecular Weight: 304.61 g/mol [2][4][5]
- Synonyms: (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, 4-(4-Bromobenzoyl)piperidine HCl[1][5]

Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data for 4-(4-Bromobenzoyl)piperidine HCl. These tables are intended to be populated with experimental data.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data to be determined	Aromatic Protons			
Data to be determined	Piperidine Protons			
Data to be determined	NH Proton			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data to be determined	Carbonyl Carbon
Data to be determined	Aromatic Carbons
Data to be determined	Piperidine Carbons

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data to be determined	N-H stretch	
Data to be determined	C-H stretch (aromatic)	
Data to be determined	C-H stretch (aliphatic)	
Data to be determined	C=O stretch (ketone)	
Data to be determined	C=C stretch (aromatic)	
Data to be determined	C-N stretch	
Data to be determined	C-Br stretch	

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data to be determined	[M+H] ⁺	
Data to be determined	[M] ⁺	
Data to be determined	Fragment Ions	

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for 4-(4-Bromobenzoyl)piperidine HCl.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of 4-(4-Bromobenzoyl)piperidine HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for proper dissolution and to avoid exchange of the amine proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition Parameters:**

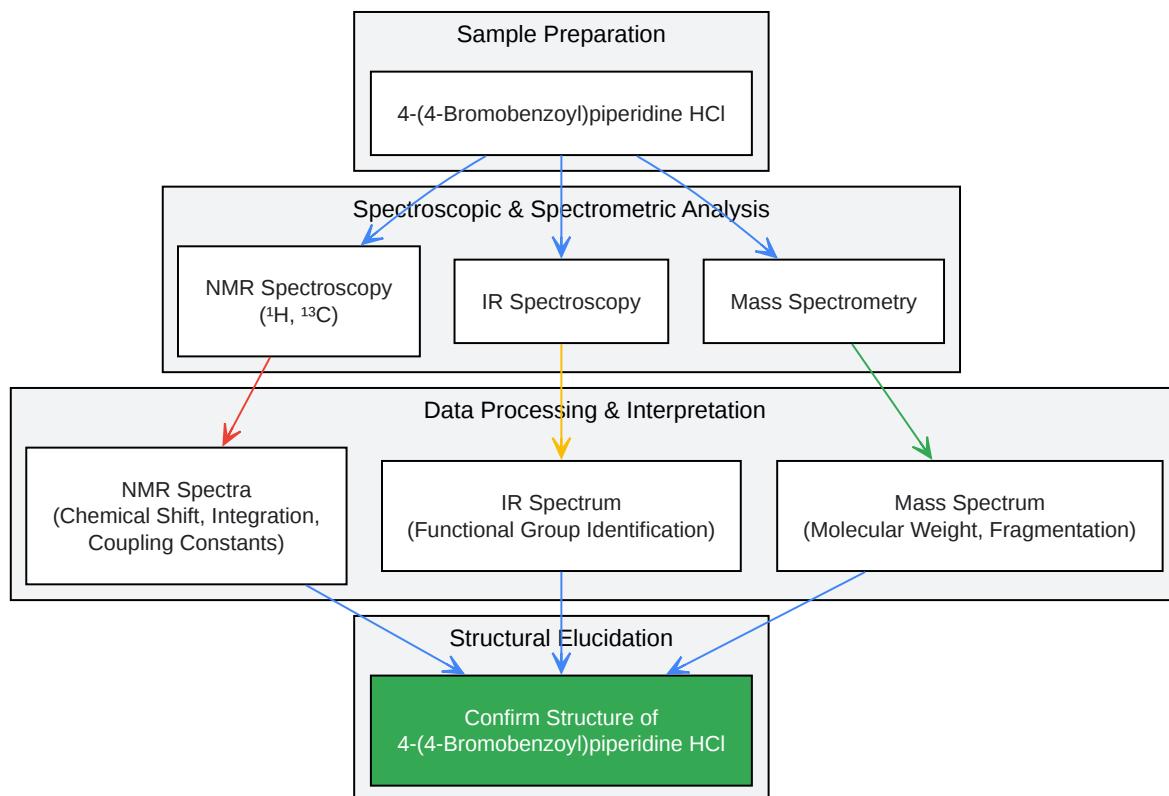
- Pulse Program: Standard single-pulse experiment (zg30 or similar).
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: Approximately 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the peaks in the ^1H NMR spectrum and identify the multiplicities and coupling constants.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying

pressure with the built-in clamp.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and collect the sample spectrum.
 - The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.


2.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or acetic acid can be added to promote ionization.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition (ESI-MS):
 - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.
 - Set the ionization mode to positive ion detection.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the compound of interest.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).

- Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated from the sample. Identify the molecular ion peak ($[M+H]^+$ or $[M]^+$) and any significant fragment ions.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric characterization of a chemical compound like 4-(4-Bromobenzoyl)piperidine HCl.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic and Spectrometric Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl | Boroncore [boroncore.com]
- 5. hdmbio.lookchem.com [hdmbio.lookchem.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Spectrometric Analysis of 4-(4-Bromobenzoyl)piperidine HCl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282414#spectroscopic-data-nmr-ir-mass-spec-for-4-4-bromobenzoyl-piperidine-hcl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com